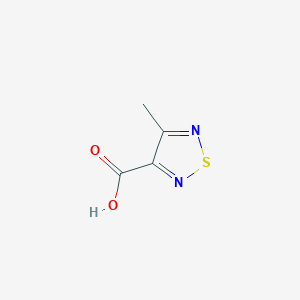![molecular formula C23H20F6N4O4 B2800337 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione CAS No. 519049-17-3](/img/structure/B2800337.png)
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule. It contains a triazinoazepine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with nitromethyl and bis[3-(trifluoromethyl)phenyl] groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the nitromethyl and trifluoromethyl groups, as well as the heterocyclic core. The nitromethyl group could potentially undergo redox reactions, while the trifluoromethyl groups might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups could increase its lipophilicity, which might influence its solubility and stability .Scientific Research Applications
Novel Ring System Synthesis
The reaction of specific precursors with aryl isocyanates can lead to the formation of novel ring systems, such as 1,3-diaryl-10a-pyrrolidinoperhydro[1,3,5]triazino[1,2-a]azepine-2,4-diones. This process provides a straightforward route to the [1,3,5]triazino[1,2-a]azepine ring system, highlighting a method for synthesizing complex molecules that could have applications in drug design and materials science Bigg & Purvis, 1976.
Heterocyclic Compound Synthesis
Research into synthesizing and understanding the properties of various heterocyclic compounds, such as 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds, has shown the potential for these molecules in applications like photo-induced autorecycling oxidation of amines. These studies contribute to the broader knowledge of organic chemistry and material science, potentially impacting areas like photovoltaics, organic semiconductors, and catalysis Nitta et al., 2005.
Unusual Condensation Reactions
Investigations into the reactions of specific diones with amino alcohols have revealed unusual condensation pathways, leading to the formation of new compounds like 2,4-bis(trifluoromethyl)-6-phenylpyridine. These findings expand our understanding of organic reaction mechanisms and can inform the development of new synthetic methodologies for constructing complex molecules Soloshonok et al., 2006.
Synthesis and Characterization of Phthalazinone Derivatives
The synthesis and spectral characterization of phthalazinone derivatives and related heterocycles have implications for the development of new pharmaceuticals and materials. By understanding the chemical properties and reactivity of these compounds, researchers can design molecules with specific functions, such as targeted therapeutic agents or novel materials with unique optical properties Mahmoud et al., 2012.
Rearrangement to Triazine Derivatives
Studies on the synthesis, characterization, and chemical properties of fused aryl[e][1,3]diazepinediones, including their rearrangement to 2,4-diamino-1,3,5-triazine derivatives, contribute to the field of heterocyclic chemistry. These compounds have potential applications in drug discovery, given their structural complexity and the possibility of possessing biological activity Bardovskyi et al., 2020.
Properties
IUPAC Name |
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F6N4O4/c24-22(25,26)15-6-4-8-17(12-15)32-19(34)30-11-3-1-2-10-21(30,14-31(36)37)33(20(32)35)18-9-5-7-16(13-18)23(27,28)29/h4-9,12-13H,1-3,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVJTUDKUUSIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)
![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)


![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)
